![molecular formula C17H13NO B11861436 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole CAS No. 88989-40-6](/img/structure/B11861436.png)
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that features a fused ring system combining a chromene and a pyrrole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be achieved through a one-pot multi-component reaction. This involves the reaction of arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions . The products are typically obtained in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and green chemistry can be applied to scale up the synthesis. The use of environmentally friendly solvents and conditions is emphasized to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme alpha-glucosidase, which plays a role in carbohydrate metabolism . This inhibition is achieved through competitive binding at the enzyme’s active site, leading to a decrease in the breakdown of complex carbohydrates into simple sugars.
Comparison with Similar Compounds
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be compared with other similar compounds, such as:
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds also feature a fused ring system but differ in their specific ring structure and functional groups.
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6-ones: These compounds have a similar pyrrole moiety but are fused with a pyrazole ring instead of a chromene.
The uniqueness of this compound lies in its specific ring fusion and the presence of both phenyl and chromene groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88989-40-6 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C17H13NO/c1-2-6-12(7-3-1)15-10-13-11-19-16-9-5-4-8-14(16)17(13)18-15/h1-10,18H,11H2 |
InChI Key |
VAYCQRCKQMRDMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)NC(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


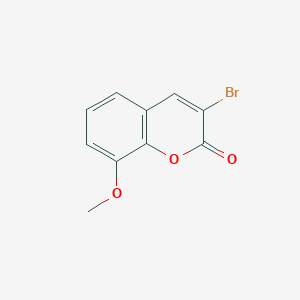
![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)
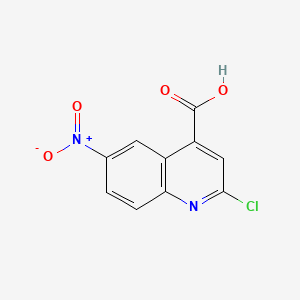
![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)
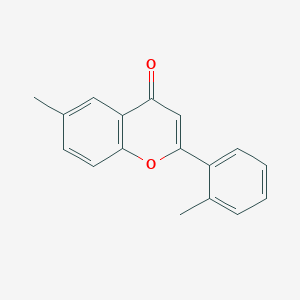

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)
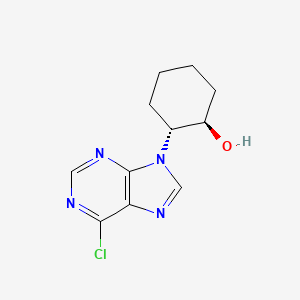


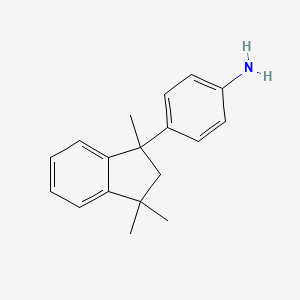
![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)
![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)

